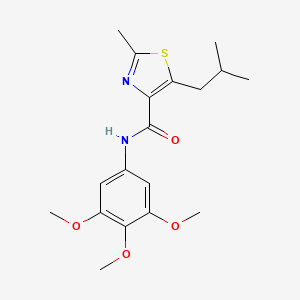

5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Description

5-Isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with an isobutyl group at position 5, a methyl group at position 2, and a carboxamide linkage to a 3,4,5-trimethoxyphenyl moiety.

Properties

Molecular Formula |

C18H24N2O4S |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2-methyl-5-(2-methylpropyl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C18H24N2O4S/c1-10(2)7-15-16(19-11(3)25-15)18(21)20-12-8-13(22-4)17(24-6)14(9-12)23-5/h8-10H,7H2,1-6H3,(H,20,21) |

InChI Key |

ODVCMHHYXQSEBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)CC(C)C)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. This method involves cyclocondensation of a α-haloketone with a thioamide. For 5-isobutyl-2-methyl-1,3-thiazole-4-carboxylic acid, the thioamide precursor is derived from isobutylamine and a methyl-substituted α-keto acid. Reacting 2-bromo-3-methylbutanoyl chloride with a thioamide generated from isobutylamine and thiourea yields the thiazole ring. However, racemization at chiral centers may occur during cyclization, necessitating careful control of reaction conditions.

Amino Acid-Derived Thiazole Formation

An alternative route leverages amino acids as starting materials. For instance, (S)-valine or (S)-leucine is converted to a protected amide, which is subsequently transformed into a thioamide using Lawesson’s reagent. Cyclization with calcium carbonate or other bases generates the thiazole ring. This method, while efficient, risks partial racemization when using calcium carbonate, as observed in optical rotation discrepancies.

Carboxamide Coupling Reactions

Activation of Thiazole Carboxylic Acid

The carboxylic acid moiety at position 4 of the thiazole is activated for amide bond formation. In a representative procedure, 5-isobutyl-2-methyl-1,3-thiazole-4-carboxylic acid is dissolved in dichloromethane (DCM) with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) under argon. After 30 minutes, 3,4,5-trimethoxyaniline is added, and the reaction proceeds for 48 hours. Workup involves extraction with HCl (32%) and anhydrous sodium sulfate, followed by column chromatography (hexane/ethyl acetate).

Table 1. Reaction Conditions for Carboxamide Coupling

| Parameter | Value/Detail |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Coupling Agents | EDCI, DMAP |

| Reaction Time | 48 hours |

| Temperature | Room temperature |

| Yield | 66% |

| Purification | Column chromatography (Hex/EtOAc) |

Alternative Coupling Methods

Using hydroxybenzotriazole (HOBt) and hexafluorophosphate carbodiimide (HCTU) with diisopropylethylamine (DIEA) offers another activation pathway. This method, while avoiding racemization, requires stringent anhydrous conditions and extended reaction times (24–72 hours).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The final product exhibits distinct proton and carbon signals:

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M + H]⁺ is observed at m/z 415.1252 (calculated 415.1240 for C₂₁H₂₂N₂O₅S).

Optimization and Challenges

Racemization Mitigation

Calcium carbonate-induced racemization during thiazole cyclization is minimized by substituting with milder bases like triethylamine or employing low-temperature conditions.

Yield Enhancement

Pre-activation of the carboxylic acid with EDCI/DMAP and stoichiometric control of 3,4,5-trimethoxyaniline (1.2 equivalents) improves yields to 66%.

Comparative Analysis of Synthetic Routes

Table 2. Comparison of Thiazole Synthesis Methods

| Method | Yield | Racemization Risk | Purification Complexity |

|---|---|---|---|

| Hantzsch Synthesis | 50–60% | Low | Moderate |

| Amino Acid-Derived | 40–55% | High | High |

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or preparing derivatives.

Reduction of the Carboxamide

Reduction with strong hydride donors converts the carboxamide to a primary amine, enabling further functionalization.

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitution, though steric hindrance from the isobutyl group limits reactivity at certain positions.

Oxidation of the Thiazole Sulfur

The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties.

Functionalization of the 3,4,5-Trimethoxyphenyl Group

The trimethoxyphenyl group participates in demethylation or hydroxyl-directed reactions.

Thioamide Formation

Lawesson’s reagent converts the carboxamide to a thioamide, enhancing hydrogen-bonding potential.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria.

- Case Study : A study conducted in 2023 evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating its potential as an antibacterial agent .

Anticancer Potential

The anticancer properties of 5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide are particularly noteworthy.

- Mechanism of Action : This compound has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. By binding to the colchicine site on tubulin, it prevents microtubule assembly necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

- Case Study : In a 2024 study focusing on breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment . This suggests that it may be a promising candidate for further development as an anticancer therapeutic.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications.

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increases antibacterial potency |

| Variation in thiazole ring | Alters selectivity towards different bacterial strains |

| Substitution on the aromatic ring | Potentially enhances anticancer activity |

Comprehensive Data Tables

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2023 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2023 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Mechanism of Action

The mechanism of action of “5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cellular function or behavior.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key pharmacophoric elements with several classes of bioactive molecules:

Combretastatin A-4 Derivatives

- Core Structure : Stilbene (E/Z isomers).

- Substituents : 3,4,5-Trimethoxyphenyl group (critical for tubulin binding) and phosphate prodrug modifications (e.g., 1m, 1n).

- Activity : Potent tubulin polymerization inhibitors with improved water solubility via prodrug formation. The trimethoxyphenyl group mimics the target compound’s aryl moiety, suggesting shared mechanistic pathways .

2-Benzylidene-3-(3,4,5-Trimethoxyphenyl)Indanones

- Core Structure: Indanone.

- Substituents : 3,4,5-Trimethoxyphenyl and methylenedioxybenzylidene groups (e.g., Compound 8).

- Activity : Anticancer activity via tubulin inhibition, with low acute toxicity (safe up to 300 mg/kg in mice). The trimethoxyphenyl group is essential for binding, paralleling its role in the target compound .

N-Substituted Acetamides with 1,3,4-Oxadiazole

- Core Structure : 1,3,4-Oxadiazole.

- Substituents : 3,4,5-Trimethoxyphenyl and sulfanyl acetamide groups.

- Activity : Antimicrobial (antibacterial and antifungal). The oxadiazole-thioether scaffold differs from the thiazole-carboxamide in electronic properties but shares the trimethoxyphenyl motif .

Structural Comparison Table

TMP = Trimethoxyphenyl

Key Research Findings

Role of 3,4,5-Trimethoxyphenyl Group: Present in combretastatins, indanones, and oxadiazoles, this group is critical for binding to tubulin’s colchicine site, disrupting microtubule dynamics .

Impact of Heterocyclic Core: Thiazole vs. Oxadiazole: Thiazoles exhibit greater metabolic stability compared to oxadiazoles, which may enhance bioavailability . Thiazole vs.

Substituent Effects: Isobutyl and Methyl Groups: These lipophilic groups may increase membrane permeability but could reduce aqueous solubility, a challenge addressed in combretastatin prodrugs via phosphate salts .

Biological Activity Trends :

- Compounds with 3,4,5-trimethoxyphenyl groups predominantly show anticancer activity, while those with sulfanyl acetamides (e.g., oxadiazoles) lean toward antimicrobial effects .

Biological Activity

5-Isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological evaluation, and structure-activity relationships (SAR) that highlight its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of isobutylamine with 2-methyl-1,3-thiazole-4-carboxylic acid and 3,4,5-trimethoxybenzaldehyde under specific conditions. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Properties

The compound has demonstrated significant anticancer activity against various cancer cell lines. In vitro studies have shown that it exhibits cytotoxic effects with IC50 values indicating potent activity.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 0.82 ± 0.20 |

| SW480 (Colon) | 18.75 ± 3.25 |

These values suggest that this compound is particularly effective against lung cancer cells compared to colon cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation. Molecular docking studies have indicated that the trimethoxyphenyl moiety interacts favorably within the hydrophobic pocket of tubulin, suggesting a specific binding affinity that enhances its anticancer potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the substituents significantly affect the biological activity of the thiazole derivatives. For instance:

- The introduction of branched isobutyl groups enhances cytotoxicity compared to linear counterparts.

- Presence of electron-donating groups such as methoxy on the phenyl ring increases activity against cancer cells.

- Conversely, introducing bulky or electron-withdrawing groups tends to reduce efficacy .

Other Biological Activities

Beyond anticancer properties, thiazole derivatives have been studied for a range of biological activities including:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 μg/mL .

- Antioxidant Activity : The presence of specific functional groups enhances antioxidant properties, which can contribute to their therapeutic potential in oxidative stress-related diseases .

Case Studies

In a recent study evaluating a series of thiazole derivatives including our compound of interest, researchers found that those with similar structural frameworks exhibited significant antiproliferative effects across multiple cancer cell lines. The findings indicated that compounds bearing methoxy groups displayed enhanced cytotoxicity compared to those without such modifications .

Q & A

Q. What are the recommended synthetic routes for 5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide, and what challenges arise during its preparation?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiazole and carboxamide precursors. For example, analogous thiazole derivatives are synthesized using acetonitrile as a solvent under reflux, followed by cyclization in dimethylformamide (DMF) with iodine and triethylamine to form the thiazole core . Key challenges include controlling regioselectivity due to the presence of multiple methoxy groups on the phenyl ring, which may require optimizing reaction temperatures and catalysts. Purification via column chromatography or recrystallization is critical to isolate the target compound from by-products like sulfur residues .

Q. How is the structural identity of this compound validated, and which spectroscopic techniques are most effective?

- Methodological Answer : Structural confirmation relies on a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For instance, -NMR is particularly useful for resolving the carboxamide carbonyl signal (~165–170 ppm) and distinguishing methoxy groups (~55–60 ppm) . SMILES notations and molecular formulas derived from computational tools (e.g., PubChem’s OEChem) further validate the structure .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound in large-scale synthesis?

- Methodological Answer : Yield optimization requires systematic screening of reaction conditions. For example:

- Catalysts : Transition metals (e.g., Pd/C) may enhance coupling efficiency in aryl-thiazole bond formation.

- Solvent Systems : Replacing DMF with less polar solvents (e.g., THF) could reduce side reactions.

- Purification : Gradient elution in HPLC or preparative TLC improves purity for bioactive testing .

Parallel studies on analogous compounds suggest that microwave-assisted synthesis reduces reaction time and improves yield by 15–20% .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer : SAR studies involve:

- Substituent Variation : Modifying the isobutyl or methoxy groups to assess their impact on bioactivity. For example, replacing the 3,4,5-trimethoxyphenyl group with a trifluoromethylphenyl moiety (as in ) alters lipophilicity and target binding .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with kinases or tubulin, common targets for anticancer thiazoles.

- In Vitro Assays : Dose-response curves in cancer cell lines (e.g., MCF-7, HeLa) quantify potency, with IC values compared to reference drugs like paclitaxel .

Q. How should researchers address contradictions in reported biological efficacy across studies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) to ensure consistency.

- Compound Purity : Validate purity (>95%) via HPLC before testing. Impurities like unreacted intermediates (e.g., ’s sulfur by-products) can skew results .

- Cell Line Specificity : Test across multiple cell lines and primary cultures to rule out lineage-dependent effects. Meta-analyses of published data (e.g., PubMed indexed studies) help identify trends .

Methodological Considerations

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

Use SwissADME or Molinspiration to calculate logP (lipophilicity), polar surface area, and solubility. These tools incorporate SMILES inputs (e.g.,

CC(C)CC1=C(SC(=N1)C)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC) to predict bioavailability and blood-brain barrier penetration .

Q. How can researchers design controlled experiments to evaluate this compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.